Epinephryl borate

Description

Epinephryl borate (C₉H₁₂BNO₄, CAS 5579-16-8) is a synthetic borate ester of epinephrine, classified as an alpha- and beta-adrenergic agonist. It is primarily used in ophthalmic and nasal solutions, inhalants, and injectable formulations for its bronchodilatory and vasoconstrictive properties . Its molecular structure integrates a borate group with the epinephrine backbone, enhancing stability and bioavailability in physiological environments. As a pharmaceutical agent, it operates within autonomic nervous system pathways, distinguishing it from industrial or analytical borate compounds.

Properties

CAS No. |

5579-16-8 |

|---|---|

Molecular Formula |

C9H12BNO4 |

Molecular Weight |

209.01 g/mol |

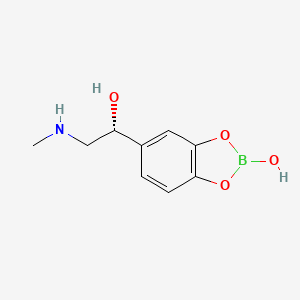

IUPAC Name |

(1R)-1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3/t7-/m0/s1 |

InChI Key |

ZNMXKJDERFMXNF-ZETCQYMHSA-N |

SMILES |

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |

Isomeric SMILES |

B1(OC2=C(O1)C=C(C=C2)[C@H](CNC)O)O |

Canonical SMILES |

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |

Appearance |

Solid powder |

Other CAS No. |

5579-16-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Epinephryl borate; Epinephrine borate; Eppy/N; l-Epinephrinyl borate; l-Adrenaline borate; EINECS 226-961-8; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Epinephryl borate is synthesized by reacting epinephrine with boric acid. The reaction typically involves dissolving epinephrine in water and adding boric acid under controlled conditions to form the borate complex. The reaction is carried out at a specific pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Epinephryl borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound back to its parent compound, epinephrine.

Substitution: The borate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions include various epinephrine derivatives and borate esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ocular Hypertension Management

Epinephryl borate is primarily used to manage elevated IOP in patients suffering from chronic open-angle glaucoma. Its mechanism involves adrenergic activity, which helps in lowering IOP effectively when used alone or in conjunction with other medications such as miotics and β-adrenergic blocking agents .

Adjunctive Therapy in Eye Surgery

The compound is also utilized during surgical procedures involving the eye, where control of IOP is crucial. It can be administered topically to ensure effective intraoperative management of pressure .

Case Study 1: Clinical Efficacy in Glaucoma Patients

A study involving 38 eyes with peripheral iridectomies demonstrated the efficacy of 1% this compound in controlling IOP post-surgery. The results indicated a significant reduction in pressure levels, showcasing its utility as a therapeutic agent in postoperative care for glaucoma patients .

Case Study 2: Comparative Analysis with Other Agents

In a clinical setting, this compound was compared with traditional therapies for glaucoma management. The findings suggested that when combined with other agents, it provided an additive effect on lowering IOP, enhancing overall treatment outcomes .

Pharmacokinetics and Administration

This compound is typically administered as a topical ophthalmic solution. The recommended dosage is one drop instilled into the affected eye(s) once or twice daily. This route of administration ensures localized action with minimal systemic absorption, reducing potential side effects associated with oral or injectable forms of epinephrine .

Table 1: Summary of Clinical Applications

| Application | Description | Evidence Source |

|---|---|---|

| Ocular Hypertension Management | Reduces elevated IOP in chronic open-angle glaucoma | |

| Eye Surgery | Used to manage IOP during surgical procedures |

Table 2: Dosage Information

| Dosage Form | Concentration | Route of Administration | Frequency |

|---|---|---|---|

| Ophthalmic Solution | 1% | Topical | Once or twice daily |

Mechanism of Action

Epinephryl borate exerts its effects by interacting with adrenergic receptors in the eye. The compound reduces intraocular pressure by decreasing the production of aqueous humor and increasing its outflow. The borate complex enhances the stability and bioavailability of epinephrine, ensuring sustained therapeutic effects .

Comparison with Similar Compounds

Comparison with Organoborate Compounds

Sodium Tetraethylborate and Sodium Tetra(n-Propyl)borate

These sodium organoborates are derivatization reagents used in analytical chemistry for speciation of organotin and organolead compounds. Unlike Epinephryl borate, their primary role is to facilitate propylation or ethylation in water samples under controlled pH conditions . For instance, sodium tetra(n-propyl)borate demonstrates pH-dependent derivatization efficiency, with optimal performance at 5% borate concentration under short reaction times . While this compound shares the borate functional group, its pharmacological application contrasts sharply with these reagents’ analytical purposes.

Sodium Tetrakis(4-Fluorophenyl)Borate

This compound (CAS 207683-22-5, C₂₄H₁₆BF₄Na) is a fluorinated organoborate used in chemical synthesis and catalysis. Its stability and solubility in organic solvents make it suitable for supporting electrolyte systems, contrasting with this compound’s aqueous pharmaceutical formulations .

Comparison with Inorganic Borates

Lead Borate (Pb₂B₆O₁₁)

Lead borate is an inorganic compound valued in ceramics and glass manufacturing for its flame-retardant and insulating properties. Its crystalline structure and industrial applications diverge from this compound’s organic ester configuration and medical use .

Borate Phosphates

Borate phosphates (e.g., NADH-borate) contain hybrid borate-phosphate anions, exhibiting thermal stability and acid resistance. These materials are explored for optical and structural applications, unlike this compound’s role in modulating adrenergic receptors .

Bioactive Borate Glasses

Sol-gel-derived B₂O₃–CaO borate glasses release ions like calcium and boron, promoting hemostasis and angiogenesis. While this compound also interacts with biological systems, its mechanism is receptor-mediated rather than ion-release-dependent .

Physicochemical Properties

This compound’s solubility in aqueous buffers (e.g., borate buffer pH 10) aligns with its use in ophthalmic and nasal formulations . In contrast, inorganic borates like lead borate exhibit negligible solubility, suited for high-temperature industrial processes.

Biological Activity

Epinephryl borate, a derivative of epinephrine, is primarily utilized in ophthalmology for its ability to reduce intraocular pressure (IOP) in conditions such as chronic open-angle glaucoma. This compound combines the pharmacological properties of epinephrine with the buffering capacity of borate, enhancing its efficacy and tolerability in ocular applications.

- Molecular Formula : CHBNO

- Molecular Weight : 209.007 g/mol

- Stereochemistry : Contains one defined stereocenter

This compound functions primarily through the activation of beta-adrenergic receptors, leading to an increase in aqueous humor outflow. This mechanism is crucial for managing elevated IOP, which is a significant risk factor for glaucoma. The compound's buffering capacity helps maintain a physiological pH, reducing irritation often associated with other formulations of epinephrine .

Efficacy in Reducing Intraocular Pressure

This compound has demonstrated significant efficacy in lowering IOP. A study indicated that topical application can lead to a reduction in IOP within one hour, peaking at four to eight hours post-application and lasting up to 24 hours .

Comparison with Other Formulations

| Formulation Type | IOP Reduction | Tolerability | Onset Time |

|---|---|---|---|

| This compound | Significant | Higher | 1 hour |

| Epinephrine Hydrochloride | Moderate | Lower | 5 minutes |

Clinical Studies and Case Reports

- Study on Efficacy : A clinical trial involving 20 healthy adults showed that a 1% ophthalmic solution of this compound effectively managed IOP with minimal adverse effects .

- Adverse Reactions : Common local reactions include transient burning, stinging, and conjunctival irritation. In prolonged use, some patients reported pigmentary deposits in the conjunctiva and potential visual disturbances .

- Case Study : A report highlighted a patient undergoing treatment with this compound who experienced effective pressure control without significant side effects, demonstrating its clinical utility in managing glaucoma .

Safety Profile

The safety profile of this compound is generally favorable compared to other formulations. However, caution is advised due to potential systemic absorption leading to sympathomimetic effects. Localized adverse reactions are common but can often be mitigated by adjusting the concentration used .

Q & A

Q. What experimental conditions are critical for preparing stable borate buffers in studies involving epinephryl borate?

Borate buffers require precise pH adjustment (pKa ~9.23) using NaOH and boric acid, with concentrations typically ranging from 10–100 mM for biochemical applications . Key parameters include ionic strength control to avoid interference with Mn oxidation kinetics and ensuring reproducibility by documenting pH calibration methods and buffer storage conditions (e.g., temperature, light exposure) .

Q. How can Raman spectroscopy and X-ray diffraction (XRD) elucidate the structural dynamics of borate ions in this compound solutions?

Raman spectroscopy identifies polyborate species (e.g., B₃O₃(OH)₄⁻, B₄O₅(OH)₄²⁻) through characteristic vibrational modes, while XRD reveals short-range order in aqueous solutions. For reproducibility, ensure sample preparation under inert atmospheres to avoid carbonate contamination, and use standardized data processing protocols (e.g., background subtraction, peak deconvolution) .

Q. What are the methodological considerations for assessing borate toxicity in cellular models?

Use physiologically relevant borate concentrations (e.g., 0.1–10 mM) and account for pH-dependent speciation (boric acid vs. borate ions). Include controls for osmotic stress and validate cell viability via multiple assays (e.g., MTT, ATP quantification). Data should be normalized to total boron content for cross-study comparisons .

Advanced Research Questions

Q. How can deconvolution analysis resolve ambiguities in FTIR spectra of borate-containing polymers like polyvinyl acetate (PVAc)?

Deconvolution separates overlapping FTIR peaks (e.g., BO₃ vs. BO₄ units) using Gaussian-Lorentzian fitting. For PVAc/borate systems, track changes in BO coordination states (e.g., trigonal vs. tetrahedral) under varying pH and crosslinking conditions. Validate results with complementary techniques like NMR or XPS to confirm structural assignments .

Q. What strategies mitigate data contradictions in borate-dependent enzyme inhibition studies?

Address discrepancies by standardizing buffer systems (e.g., excluding Tris buffers that compete with borate for binding sites) and verifying enzyme purity via SDS-PAGE. Use isothermal titration calorimetry (ITC) to quantify borate-enzyme binding affinities and differentiate competitive vs. noncompetitive inhibition mechanisms .

Q. How can computational modeling (e.g., DFT) predict borate speciation in complex biological matrices?

Density functional theory (DFT) simulations model borate hydration shells and interaction energies with biomolecules (e.g., sugars, phospholipids). Validate predictions with experimental Raman or NMR data, and incorporate ionic strength corrections using Debye-Hückel theory for physiologically relevant conditions .

Q. What methodological gaps exist in replicating borate-mediated Mn oxidation experiments?

Replication failures often stem from undocumented impurities in borate reagents (e.g., sulfate or chloride ions) or inconsistent aeration protocols. Implement trace-metal-grade chemicals and quantify dissolved oxygen levels during kinetic assays. Publish raw datasets for Mn oxidation rates and buffer speciation profiles to enable meta-analyses .

Data Reporting and Reproducibility Guidelines

- Structural Data : Report fractional coordinates for XRD-derived borate clusters and provide access to raw spectral files (e.g., .jdx for FTIR) .

- Toxicity Studies : Include ion chromatography data to confirm borate speciation in cell culture media and disclose cell line authentication details .

- Computational Models : Archive input files for DFT simulations (e.g., Gaussian .com files) and specify convergence criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.